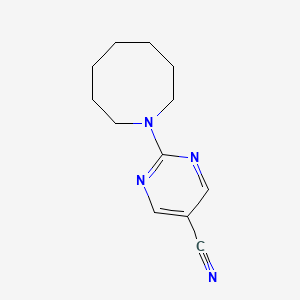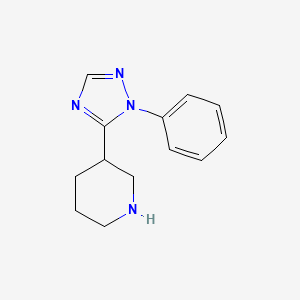
3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of 1-phenyl-1H-1,2,4-triazole with piperidine under specific conditions. One common method includes the formation of a carbinolamine intermediate by the addition of an amine to a double bond C=O, followed by the elimination of a water molecule and intramolecular cyclization . The reaction is often catalyzed by acids to increase the reactivity of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit poly (ADP-ribose) polymerase 1 (PARP-1), which is necessary for cell survival when overactivated .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,4-triazole: A precursor to the compound with similar biological activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl): Exhibits similar pharmacological properties.
Uniqueness
What sets 3-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine apart is its unique combination of the triazole and piperidine moieties, which enhances its pharmacokinetic properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H16N4 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(2-phenyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C13H16N4/c1-2-6-12(7-3-1)17-13(15-10-16-17)11-5-4-8-14-9-11/h1-3,6-7,10-11,14H,4-5,8-9H2 |
InChI Key |
BUHNFILNXRKAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NC=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



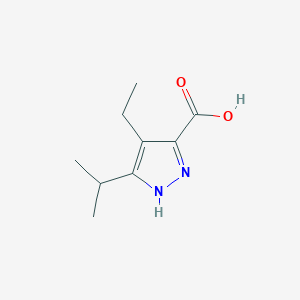
![3-Aminothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B15055426.png)
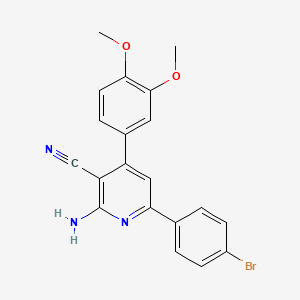
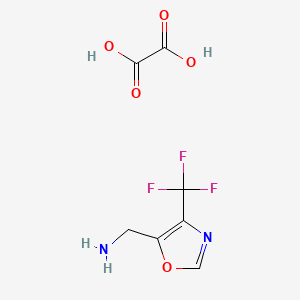
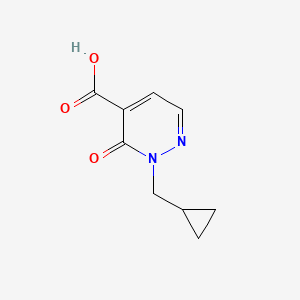
![Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one](/img/structure/B15055456.png)
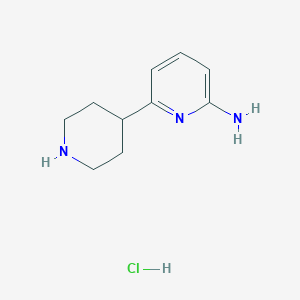
![2-(3-Chlorophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15055467.png)
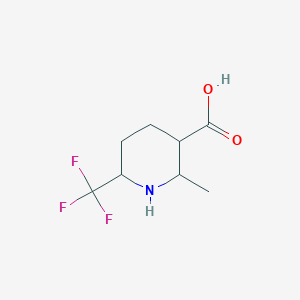
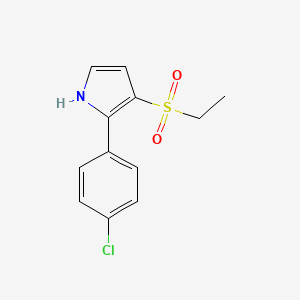
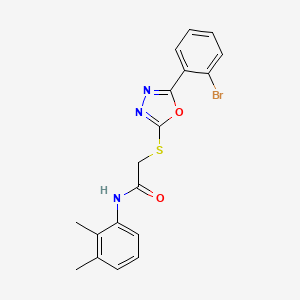
![7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15055488.png)
